molecular formula C11H10BrFO2 B8564092 2-(Allyloxy)-1-(5-bromo-2-fluorophenyl)ethanone

2-(Allyloxy)-1-(5-bromo-2-fluorophenyl)ethanone

Cat. No. B8564092
M. Wt: 273.10 g/mol
InChI Key: YMBFDGWOWVVNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allyloxy)-1-(5-bromo-2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C11H10BrFO2 and its molecular weight is 273.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Allyloxy)-1-(5-bromo-2-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allyloxy)-1-(5-bromo-2-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethanone

InChI

InChI=1S/C11H10BrFO2/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h2-4,6H,1,5,7H2

InChI Key

YMBFDGWOWVVNKM-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Scheme 1, steps C and D: To 4-bromo-1-fluoro-2-iodobenzene (0.95 equiv.) in THF (4.6 mL/g) at 0° C. is added isopropylmagnesium chloride (1.0 equiv, 20 weight percent in THF). After about 60 minutes at 0° C., a solution of 2-(allyloxy)-N-methoxy-N-methylacetamide (1.0 equiv.) (Volumes for this stage are in mL/g of this compound) in THF (2.2 mL/g) is added over about 60 minutes. The reaction mixture is quenched into a solution of NH4Cl (4.3 equiv.) in water (5.8 mL/g) at 0° C. Heptanes (7.2 mL/g) is added as the mixture is warmed to room temperature, and the layers are separated. The organic layer is washed with water (7.2 mL/g). The organic layer is concentrated while additional heptanes (4 mL/g) is added to remove water and THF. The intermediate, 2-allyloxy-1-(5-bromo-2-fluoro-phenyl)ethanone is obtained as a solution in heptanes (approximately 20-25 weight %).
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Synthesis routes and methods II

Procedure details

To a stirred −72° C. solution of 4-bromo-1-fluoro-2-iodobenzene (130.4 g, 433.5 mmol) in tetrahydrofuran (722 mL) is added 2.5 M butyl lithium in hexane (173.4 mL, 433.5 mmol) under a nitrogen atmosphere over 40 min. The reaction is stirred for 30 minutes at −72° C. and 2-(allyloxy)-N-methoxy-N-methylacetamide (57.5 g, 361.2 mmol) in tetrahydrofuran (115 mL) is added dropwise for 35 minutes. After 45 min at −72° C., the cooling bath is removed and mixture is warmed to 25° C. The reaction is quenched with saturated aqueous NH4Cl (500 mL), diluted with water (300 mL) and extracted three times with ethyl acetate. Organics are combined, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography using a linear gradient of 5% to 10% ethyl acetate in hexanes to give the title compound (63 g, 64%). ES/MS m/e (79Br/81Br) 273/275 (M+1).
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Yield
64%

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